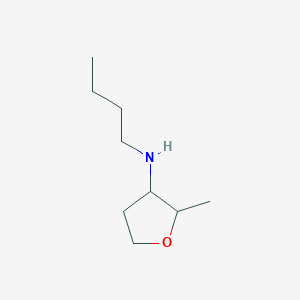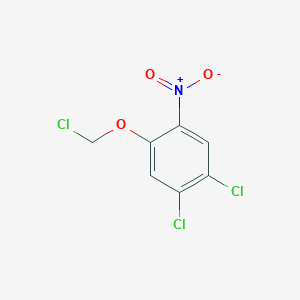
1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene is a chlorinated aromatic compound with the molecular formula C7H5Cl3NO3 It is characterized by the presence of two chlorine atoms, a chloromethoxy group, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene typically involves the chlorination of 1,2-dichloro-4-nitrobenzene followed by the introduction of the chloromethoxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 1,2-dichloro-4-nitrobenzene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The chloromethoxy group is then introduced through a nucleophilic substitution reaction, often using methanol and a suitable base.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1,2-dichloro-4-(chloromethoxy)-5-aminobenzene.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学的研究の応用
1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity.
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
1,2-Dichloro-4-(methoxymethoxy)-5-nitrobenzene: Contains a methoxymethoxy group instead of a chloromethoxy group, leading to different reactivity and applications.
1,2,4-Trichloro-5-nitrobenzene: Contains an additional chlorine atom, which affects its chemical properties and reactivity.
Uniqueness
1,2-Dichloro-4-(chloromethoxy)-5-nitrobenzene is unique due to the presence of both the chloromethoxy and nitro groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H4Cl3NO3 |
|---|---|
分子量 |
256.5 g/mol |
IUPAC名 |
1,2-dichloro-4-(chloromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO3/c8-3-14-7-2-5(10)4(9)1-6(7)11(12)13/h1-2H,3H2 |
InChIキー |
WBPJWQIQGXIUFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)OCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13248723.png)
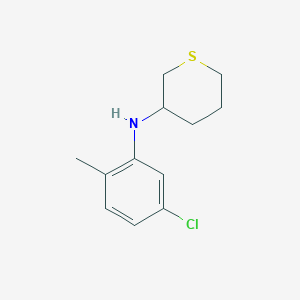
![3-(2-Aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13248734.png)
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)
![[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)
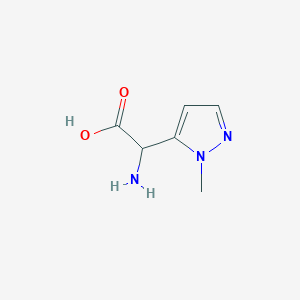


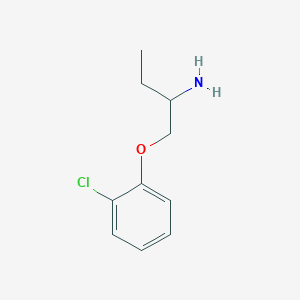


![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)
